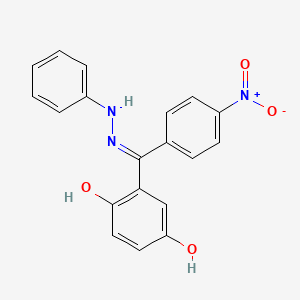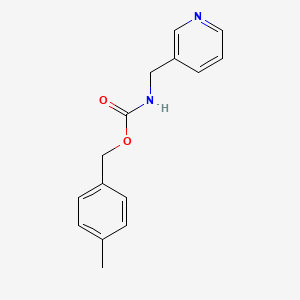
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone, also known as DNP-PPH, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized by the reaction of 2,5-dihydroxybenzaldehyde and 4-nitrobenzaldehyde with phenylhydrazine. DNP-PPH has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby protecting cells from oxidative damage. (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone in laboratory experiments is its ease of synthesis and availability. (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is its limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the study of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone. One area of interest is the development of novel drug formulations that incorporate (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone as a key active ingredient. Another potential direction is the study of the effects of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone on other signaling pathways and enzymes involved in disease pathogenesis. Further studies are also needed to investigate the potential toxicity and safety of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone in vivo.
Métodos De Síntesis
The synthesis of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is a straightforward process that involves the reaction of 2,5-dihydroxybenzaldehyde and 4-nitrobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(E)-N-anilino-C-(4-nitrophenyl)carbonimidoyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-16-10-11-18(24)17(12-16)19(21-20-14-4-2-1-3-5-14)13-6-8-15(9-7-13)22(25)26/h1-12,20,23-24H/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIQRRNULXTYOY-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-N-anilino-C-(4-nitrophenyl)carbonimidoyl]benzene-1,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(1H-pyrazol-1-yl)butanoyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6062641.png)


![4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6062660.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6062661.png)
![N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6062662.png)

![1-(3,5-difluorophenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6062681.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)
![2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)

![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)